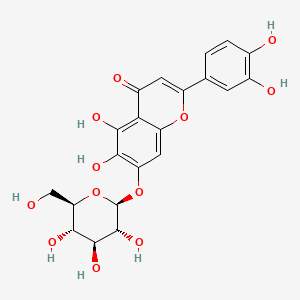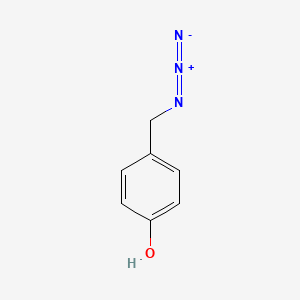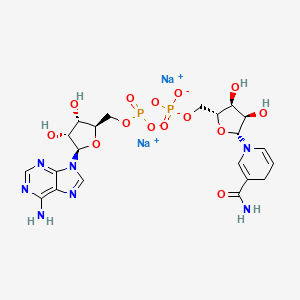
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a triazole ring, and a carboxylic acid methylamide group
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and hydrazine hydrate.
Formation of Triazole Ring: The reaction between 4-chlorobenzoyl chloride and hydrazine hydrate leads to the formation of a hydrazide intermediate. This intermediate undergoes cyclization to form the triazole ring.
Introduction of Carboxylic Acid Methylamide Group: The triazole intermediate is then reacted with methyl isocyanate to introduce the carboxylic acid methylamide group.
The reaction conditions for each step, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the triazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group to form alcohol derivatives.
Substitution: The chlorophenyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development. It has shown potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Pathways: The compound may modulate specific signaling pathways, leading to its biological effects. For instance, it may interfere with cell proliferation pathways, contributing to its anticancer properties.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other triazole derivatives such as 1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid and 1-(4-Chlorophenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid ethylamide.
Uniqueness: The presence of the carboxylic acid methylamide group in this compound distinguishes it from other triazole derivatives. This functional group contributes to its unique chemical and biological properties.
Propiedades
Número CAS |
1000573-83-0 |
|---|---|
Fórmula molecular |
C10H9ClN4O2 |
Peso molecular |
252.66 |
Nombre IUPAC |
1-(4-chlorophenyl)-N-methyl-5-oxo-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H9ClN4O2/c1-12-9(16)8-13-10(17)15(14-8)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,16)(H,13,14,17) |
Clave InChI |
QENBDOWTUYFQAQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
SMILES canónico |
CNC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















